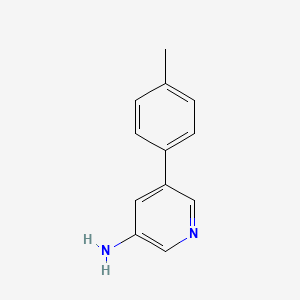

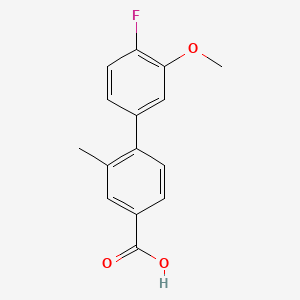

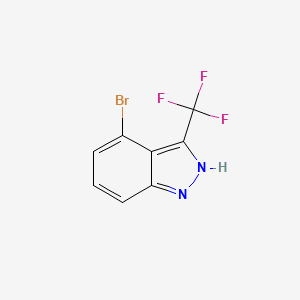

![molecular formula C7H8N4 B596247 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine CAS No. 1260666-23-6](/img/structure/B596247.png)

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Pyrazolopyridines, including our compound of interest, serve as key intermediates in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. The synthetic methods for these compounds are diverse, allowing for the introduction of various substituents that can tailor the compound for specific applications .

Biomedical Applications

The biomedical applications of pyrazolopyridines are vast. They have been explored for their potential use in treating a range of diseases due to their pharmacological properties. This includes acting as kinase inhibitors, which are crucial in the regulation of cell functions and have implications in cancer therapy .

Anticancer Agents

Specific derivatives of pyrazolopyridines have been investigated for their anticancer properties. The structure-activity relationships of these compounds provide insights into their mechanism of action, which is essential for the development of new anticancer drugs. The compound “(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine” could potentially be modified to enhance its efficacy as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazolopyridines are another area of interest. Research has shown that functionalized derivatives, including triazole-tethered pyrazolopyridines, exhibit significant activity against various microbial strains. This opens up possibilities for the compound to be used in the development of new antimicrobial drugs .

Enzyme Inhibition

Pyrazolopyridines have been studied for their ability to inhibit certain enzymes. Enzyme inhibitors are valuable tools in both biochemical research and medicine. They can help understand enzyme mechanisms and also serve as lead compounds for drug development targeting specific enzymes involved in disease processes .

Molecular Probes

Due to their structural diversity and biological activity, pyrazolopyridines can be used as molecular probes. These compounds can bind to specific biological targets, allowing researchers to study biological pathways and identify new therapeutic targets. The compound could be functionalized to act as a probe in various biological assays .

作用機序

将来の方向性

特性

IUPAC Name |

1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWVJROYNXXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721436 |

Source

|

| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260666-23-6 |

Source

|

| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

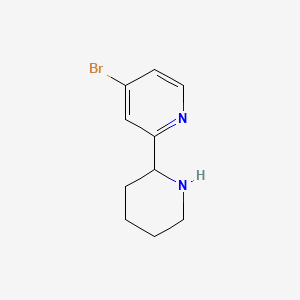

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

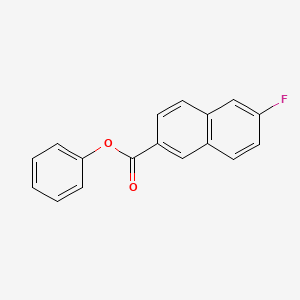

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)

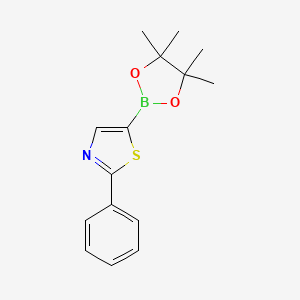

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)